molecular formula C17H14N2O3 B5218270 N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide

N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide

Cat. No. B5218270
M. Wt: 294.30 g/mol
InChI Key: GGTFHTQTMAPMSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide. This thioamide is then oxidized to achieve the final compound, demonstrating a multi-step synthesis that showcases the compound's complex nature and the intricate approaches required for its formation (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been extensively studied, highlighting the importance of X-ray crystallography in revealing solid-state properties and hydrogen bonding interactions. Such analyses provide valuable insights into the compound's reactivity and potential for applications in colorimetric sensing due to its unique structural features, such as the ability to exhibit drastic color transitions in response to specific stimuli (Younes et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrophilic substitution, which primarily affects the furan ring. These reactions are crucial for modifying the compound's structure and enhancing its reactivity, opening avenues for creating novel derivatives with specific properties and activities (Aleksandrov, El’chaninov, & Stepanov, 2018).

Physical Properties Analysis

The physical properties of this compound, such as its crystallization behavior and hydrogen bonding capabilities, are pivotal for understanding its stability and solubility. These properties are determined through various analytical techniques, including FTIR, NMR, and mass spectral studies, providing a comprehensive understanding of the compound's behavior in different environments (Dong & Quan, 2000).

properties

IUPAC Name

N-[2-(naphthalen-1-ylamino)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(11-18-17(21)15-9-4-10-22-15)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTFHTQTMAPMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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